4-(Azetidin-3-yl)-2-methylpyrimidine

Description

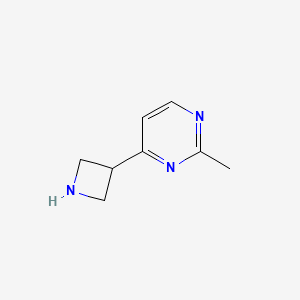

4-(Azetidin-3-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at position 2 and an azetidine (4-membered nitrogen-containing ring) at position 2. The azetidine moiety introduces steric strain and conformational rigidity, which can influence binding to biological targets.

Structure

2D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-10-3-2-8(11-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLLHPBQPCCTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine Intermediates

A key step in preparing 4-(Azetidin-3-yl)-2-methylpyrimidine is the synthesis of the 3-amino-azetidine intermediate, which can be further functionalized and coupled to the pyrimidine ring.

Improved Process for 3-Amino-Azetidine Synthesis

According to patent WO2000063168A1, 3-amino-azetidines can be synthesized via a multi-step process starting from N-t-butyl-O-trimethylsilylazetidine. This compound is treated with hydrochloric acid at room temperature, causing an exothermic reaction. The reaction mixture is then basified and extracted with dichloromethane to isolate the azetidine intermediate as a white crystalline solid with a yield of approximately 64%. The process includes purification steps involving drying over sodium sulfate and evaporation under vacuum.Mesylation and Amination Steps

The azetidine intermediate is converted into a mesylate by reaction with methanesulfonyl chloride in methylene chloride under controlled temperature (55-60°C) for 12 hours. The mesylate is then reacted with amines such as isopropylamine in the presence of triethylamine to introduce the amino substituent on the azetidine ring.Hydrogenation for Deprotection or Reduction

Hydrogenation using palladium hydroxide on carbon under hydrogen pressure (40-60 psi) at elevated temperatures (~60°C) is employed to remove protecting groups or reduce intermediates to the desired azetidine derivative. The reaction duration varies from 48 to 110 hours with intermittent hydrogen recharging to ensure completion. The product is isolated by filtration and washing with methanol and water.

General Synthetic Route Summary

Research Findings and Optimization Notes

Reaction Monitoring : Nuclear Magnetic Resonance (NMR) spectroscopy is used to monitor reaction progress, especially during hydrogenation steps, to ensure complete conversion and purity.

Purification : Extraction with organic solvents such as diethyl ether or methylene chloride followed by drying agents (Na2SO4 or MgSO4) and vacuum evaporation are standard to isolate pure intermediates and final products.

Temperature Control : Maintaining reaction temperatures between 55-60°C during mesylation and amination steps is critical to optimize yields and minimize side reactions.

Hydrogen Pressure : Controlled hydrogen pressure and periodic recharging during hydrogenation ensure efficient reduction and deprotection without over-reduction or decomposition.

Additional Context from Pyrimidine Chemistry

While direct preparation methods for this compound are limited in open literature, related pyrimidine derivatives are commonly synthesized via nucleophilic aromatic substitution on halogenated pyrimidines or palladium-catalyzed cross-coupling reactions, which could be adapted for this compound.

The presence of nitrogen-containing groups on the pyrimidine ring facilitates substitution reactions and can be tailored for specific biological activities, as seen in pharmaceutical patents involving pyrimidine derivatives.

In summary, the preparation of this compound involves:

- Synthesizing a suitably protected and functionalized 3-amino-azetidine intermediate.

- Functional group transformations including mesylation and amination.

- Catalytic hydrogenation for deprotection.

- Coupling of the azetidine moiety with a methyl-substituted pyrimidine ring via nucleophilic substitution.

This approach is supported by detailed patent procedures demonstrating practical yields and conditions, ensuring a robust synthetic pathway for this compound.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 4-(Azetidin-3-yl)-2-methylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced azetidine or pyrimidine derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the pyrimidine ring. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed

N-oxides: Formed through oxidation.

Reduced Derivatives: Formed through reduction.

Substituted Pyrimidines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with an azetidine moiety at the 4-position and a methyl group at the 2-position. This unique structural arrangement contributes to its distinctive chemical properties, making it a candidate for diverse biological interactions.

Research indicates that 4-(Azetidin-3-yl)-2-methylpyrimidine exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : The compound's structural analogs have demonstrated anticancer properties in vitro, suggesting that this compound could be explored further for its potential to target cancer cells .

- Phosphodiesterase Inhibition : Some derivatives of pyrimidines have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which is relevant for treating conditions like overactive bladder and asthma. This suggests that this compound might share similar inhibitory effects .

Therapeutic Applications

The therapeutic potential of this compound is significant, particularly in the following areas:

- Cancer Treatment : Given its structural similarities to known anticancer agents, further pharmacological profiling could elucidate its mechanism of action against specific cancer cell lines .

- Neurological Disorders : The compound may also exhibit properties relevant to neurological conditions due to its ability to interact with various receptors in the central nervous system .

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrimidine derivatives:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring can enhance binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Azetidine vs.

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in Baricitinib) increase solubility, while hydrophobic groups (e.g., phenyl in ) may improve membrane permeability .

- Molecular Weight : The target compound (~149.2 g/mol) is significantly smaller than Baricitinib (371.42 g/mol), suggesting differences in pharmacokinetics and bioavailability .

Biological Activity

4-(Azetidin-3-yl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound features an azetidine ring and a pyrimidine moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

1. Inhibition of Phosphodiesterase Type 9 (PDE9)

Research indicates that this compound acts as a selective inhibitor of phosphodiesterase type 9 (PDE9). This enzyme plays a crucial role in regulating intracellular levels of cyclic GMP (cGMP), which is involved in various physiological processes including neurotransmission and vasodilation. Inhibition of PDE9 has been linked to enhanced cognitive function and memory improvement in animal models, suggesting its potential use in treating neurodegenerative diseases .

2. Anticancer Activity

Preliminary studies have shown that derivatives of pyrimidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines. In vitro tests revealed growth inhibition values (GI) of up to 86.28% at a concentration of 10 µM for certain derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- cGMP Modulation : By inhibiting PDE9, the compound increases intracellular cGMP levels, leading to enhanced signaling pathways associated with neuronal function and vascular relaxation.

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly G2/M phase, thereby inhibiting tumor growth .

Case Study 1: Neuroprotective Effects

In a study examining the effects of PDE9 inhibitors on cognitive function, it was found that treatment with compounds similar to this compound resulted in improved performance in object recognition tasks in rats. This suggests potential applications for cognitive enhancement in conditions such as Alzheimer's disease .

Case Study 2: Anticancer Screening

A series of pyrimidine derivatives were screened against multiple cancer cell lines, including HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cells. The results indicated that certain derivatives exhibited promising GI values, highlighting their potential as anticancer agents .

Data Summary

Q & A

Q. What synthetic methodologies are effective for preparing 4-(Azetidin-3-yl)-2-methylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling between azetidine derivatives and halogenated pyrimidine precursors. Key parameters include:

- Catalyst selection: Pd(PPh₃)₄ (5-10 mol%) in DMF at 80–120°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Optimization: Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. Monitor intermediates via HPLC-MS .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H NMR (DMSO-d6) identifies pyrimidine protons (δ 8.5–9.0 ppm) and azetidine N-CH2 protons (δ 3.5–4.0 ppm). 13C NMR confirms carbon framework integrity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₈H₁₂N₄: 165.1134) .

- Single-Crystal X-ray Diffraction: Resolves dihedral angles between azetidine and pyrimidine rings (45–60°), critical for assessing conformational stability .

Q. How can solubility and stability profiles of this compound be systematically evaluated?

- Methodological Answer:

- Solubility: Use USP solvents (water, ethanol, DMSO) under controlled conditions (25°C ± 0.5). Quantify saturation via UV-Vis at λ_max (265 nm) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Acidic conditions may induce azetidine ring-opening; neutralize with phosphate buffers (pH 7.4) .

Advanced Research Questions

Q. How does the azetidine ring’s conformational flexibility influence electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) at B3LYP/6-31G* level calculates charge distribution and frontier molecular orbitals. Azetidine’s puckered geometry reduces steric hindrance, enhancing nucleophilic attack at pyrimidine C4 .

- Kinetic Studies: Use stopped-flow spectroscopy to compare reaction rates with rigid vs. flexible azetidine analogs. Polar aprotic solvents (e.g., DMF) stabilize transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer:

- Assay Standardization: Normalize ATP concentrations (1 mM) in kinase inhibition assays to minimize variability. Validate cell lines via STR profiling .

- Orthogonal Validation: Surface Plasmon Resonance (SPR) confirms binding affinities (KD values) independently of fluorescence-based assays. Meta-analysis of public datasets (e.g., CCLE) correlates activity with genomic biomarkers .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

- Methodological Answer:

- Analog Library Design: Introduce substituents at pyrimidine C4 (e.g., aryl groups) and azetidine N-functionalization (e.g., sulfonamides). Prioritize derivatives with ClogP < 3 for improved bioavailability .

- High-Throughput Screening (HTS): Test against kinase panels (EGFR, VEGFR) under standardized conditions. IC50 determinations require triplicate runs with Z’ factors >0.5 to ensure assay robustness .

Q. What computational tools predict the pharmacokinetic behavior of this compound in vivo?

- Methodological Answer:

- ADMET Prediction: SwissADME estimates bioavailability (e.g., 55% for unmodified derivative) and blood-brain barrier (BBB) penetration. MD simulations (AMBER) model membrane permeability .

- Metabolic Stability: Human liver microsome (HLM) assays identify CYP450-mediated oxidation hotspots. Cross-validate with DFT-calculated activation energies for azetidine ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.